molecular formula C6H7N3O B11791697 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one

6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one

Cat. No.: B11791697
M. Wt: 137.14 g/mol
InChI Key: SIUXDNBRQVBOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one is a synthetic organic compound featuring a fused bicyclic structure that incorporates both triazole and piperidine rings. This scaffold is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. While specific pharmacological data for this exact compound is limited, closely related triazolopyrazine and triazolopyridine cores are recognized as privileged structures in drug discovery. Structural analogues, particularly the 6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine scaffold, have been identified as potent antagonists of the P2X7 receptor, a key player in the inflammatory response . Some optimized leads from this related chemical series represent some of the most potent human P2X7R antagonists reported, demonstrating potential for researching central nervous system (CNS) disorders and depression . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine core is a known building block in organic synthesis and has been utilized in the development of positive allosteric modulators for metabotropic glutamate receptors (mGluR2) . This scaffold's versatility also extends to materials science, where similar triazolopyridinium derivatives have been explored for their tunable fluorescence properties, making them candidates for developing novel fluorescent probes and materials . Researchers can leverage this compound as a versatile key intermediate for constructing more complex molecules. Its structure provides a rigid framework that can be functionalized at multiple positions, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-5-2-1-3-9-4-7-8-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXDNBRQVBOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=NN=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyridine Derivatives via Nitrosation

A foundational approach involves the cyclization of diaminopyridine intermediates using nitrosating agents. For instance, tert -butyl nitrite has been employed to convert diamines 17 into triazolopyridines 18 under mild conditions . In one protocol, 4-chloro-3-nitropyridine undergoes Pd-catalyzed amination with aniline derivatives to form aminopyridines, followed by hydrogenation to yield diamine intermediates. Treatment with tert -butyl nitrite induces cyclization, forming the triazolo[4,5-c]pyridine core . While this method primarily targets 4-methyl-substituted analogs, substituting the starting material with a ketone-containing precursor could yield 6,7-dihydro- triazolo[4,3-a]pyridin-8(5H)-one.

Critical parameters include:

  • Reagent : tert -Butyl nitrite (1.2 equiv) in THF at 0–23°C.

  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation steps.

  • Yield : ~70–80% for analogous triazolopyridines .

Sodium Nitrite-Mediated Cyclization in Acidic Media

Patent WO2016006974A2 describes a cyclization strategy using sodium nitrite in hydrochloric acid to form triazolopyrimidinones . Although focused on pyrimidine systems, this method is adaptable to pyridinone synthesis. Adjacent amino groups on a dihydropyridinone precursor react with sodium nitrite, inducing triazole ring formation. For example, 4-amino-6-thioxo-5,6-dihydropyridin-2(1H)-one undergoes nitrosation, reduction, and cyclization to yield triazolopyridinones .

Key modifications for the target compound would involve:

  • Precursor : 5-Amino-6,7-dihydropyridin-8(5H)-one.

  • Conditions : 0.5 M HCl, sodium nitrite (1.5 equiv), 0°C to room temperature.

  • Workup : Neutralization with NaOH and extraction with ethyl acetate .

High-Pressure Cyclocondensation with Ammonium Acetate

A novel high-pressure method from Scientific Reports leverages ammonium acetate to facilitate cyclocondensation between 3-oxo-2-arylhydrazonopropanals and cyclic ketones . While designed for benzo-fused systems, this approach can be adapted for non-aromatic substrates. Reacting a hydrazonopropanal derivative with 5,6-dihydropyridin-2-one under 15 kbar pressure yields the triazolopyridinone core with enhanced regioselectivity .

Advantages of this method include:

  • Efficiency : Reaction completion within 4–6 hours vs. 24+ hours at ambient pressure.

  • Yield : ~85% for analogous dihydrobenzoquinolines .

  • Solvent : Ethanol/water mixtures, enabling greener synthesis.

Palladium-Catalyzed Cross-Coupling and Functionalization

The synthesis of triazolopyridines often incorporates Pd-catalyzed steps for introducing aryl or heteroaryl groups. For example, Buchwald-Hartwig amination couples chloropyridines with amines to install substituents critical for biological activity . In the context of 6,7-dihydro- triazolo[4,3-a]pyridin-8(5H)-one, this method could functionalize the 5-position with piperazine or morpholine groups.

A representative procedure involves:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : Cs₂CO₃ in dioxane at 110°C.

  • Substrate : 5-Chloro-6,7-dihydro-[1,2,] triazolo[4,3-a]pyridin-8(5H)-one.

  • Yield : ~60–75% for analogous couplings .

Oxidation and Reduction Strategies for Intermediate Optimization

Intermediate oxidation states significantly impact triazolopyridinone synthesis. For instance, methylthio groups introduced via dimethyl sulfate can be oxidized to methylsulfonyl moieties using Oxone® or meta-chloroperoxybenzoic acid (mCPBA) . Subsequent amination with primary or secondary amines replaces the sulfonyl group, yielding diverse analogs.

Example workflow :

  • Methylthio introduction : React dihydropyridinone with dimethyl sulfate/KOH.

  • Oxidation : Treat with mCPBA in CH₂Cl₂ at 0°C.

  • Amination : Heat with amine/DIPEA in isopropanol at 150°C (microwave) .

Chiral Resolution and Purification Techniques

Racemic mixtures of triazolopyridines are resolved using chiral supercritical fluid chromatography (SFC). For instance, tert -butyl nitrite-derived intermediates are purified on a CHIRALCEL OD-H column with CO₂/EtOH mobile phases . This technique achieves >99% enantiomeric excess for 4-(R )-methyl analogs, suggesting applicability to the target compound’s stereocenters.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one effectively inhibit the growth of various pathogens. The compound's efficacy against Cryptosporidium species has been noted with EC50 values around 0.2 μM against C. hominis .

2. Cancer Therapeutics
The compound has been explored for its potential as an anti-cancer agent. It has been reported to inhibit c-Met kinase, a protein involved in cell growth and differentiation. This inhibition suggests a possible role in cancer treatment by targeting specific signaling pathways associated with tumor growth .

3. Neurological Applications
Recent studies have indicated that triazolo[4,3-a]pyridines may have neuroprotective effects. For example, novel derivatives have been synthesized and characterized for their ability to selectively target P2X7 receptors in the brain, which are implicated in various neurological disorders . The development of these compounds could lead to new treatments for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial activity of triazolopyridine derivatives against Staphylococcus aureus. The results indicated that modifications to the triazole ring could enhance antibacterial potency. The synthesized compounds were tested for minimum inhibitory concentration (MIC) values, revealing promising activity that warrants further exploration for clinical applications .

Case Study 2: Cancer Inhibition

In another investigation focusing on cancer therapeutics, researchers explored the structure-activity relationship (SAR) of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one derivatives against various cancer cell lines. The findings showed that specific substitutions on the triazole ring significantly improved cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key derivatives of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, emphasizing structural variations, biological targets, and applications:

Compound Substituents Molecular Formula Molecular Weight CAS/Identifier Key Applications/Targets Source
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one -CF₃ at position 3 C₆H₅F₃N₄O 206.125 N/A (impurity) Sitagliptin impurity; synthetic intermediate
(6S)-7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-methyl-3-(2-pyrazinyl) -CH₂(2-Cl-3-CF₃-C₆H₃) at position 7; -CH₃ at position 6; -pyrazinyl at position 3 C₁₈H₁₄ClF₃N₆O 422.79 1627748-32-6 P2X7 receptor antagonist (CNS disorders, depression)
Oxo Sitagliptin (R-enantiomer) Complex substituent: 3-(trifluoromethyl), 7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl) C₁₆H₁₃F₆N₅O₂ 421.3 N/A Intermediate in Sitagliptin synthesis (DPP-4 inhibitor)

Key Observations:

Structural Flexibility and Pharmacological Relevance The 3-(trifluoromethyl) derivative (MW 206.125) is a common impurity in Sitagliptin synthesis, reflecting its role as a synthetic intermediate. In contrast, Janssen’s P2X7 antagonist (CAS 1627748-32-6) features a 2-pyrazinyl group at position 3 and a chloro-trifluoromethylbenzyl group at position 5. These substitutions enhance binding to P2X7 receptors, a target implicated in neuroinflammation and mood disorders. Preclinical studies highlight its efficacy in reducing interleukin-1β release, a biomarker of inflammasome activation .

Stereochemical and Functional Group Impact Oxo Sitagliptin (MW 421.3) demonstrates how extended substituents (e.g., 3-amino-4-(2,4,5-trifluorophenyl)butanoyl) confer specificity for dipeptidyl peptidase-4 (DPP-4) inhibition, critical for diabetes management. The (R)-stereochemistry is essential for binding affinity .

Synthetic Accessibility notes that triazolopyrazinones can be synthesized using diverse acids, enabling rapid diversification for structure-activity relationship (SAR) studies. This method supports the development of both therapeutics (e.g., P2X7 antagonists) and analytical standards (e.g., impurities) .

Biological Activity

6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C6H7N3O
  • Molecular Weight : 137.14 g/mol
  • CAS Number : 1710416-83-3
  • IUPAC Name : 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one

Synthesis Methods

The synthesis of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with carbonyl compounds followed by cyclization to form the triazole ring.

Synthetic Route Example

  • Starting Materials : Hydrazine derivatives and carbonyl compounds.
  • Reaction Conditions : Heating in a solvent such as ethanol or methanol.
  • Purification : Crystallization or chromatography to obtain pure product.

Biological Activity

The biological activity of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one has been investigated in various studies:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance:

  • Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : A study demonstrated that analogs based on this scaffold showed potential in enhancing immune responses against tumors by inhibiting IDO1 activity. The compound was tested on A375 melanoma cells and showed promising IC50 values comparable to established inhibitors .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one. Studies have shown that it possesses antibacterial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Recent research also highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells:

  • Mechanism : The compound modulates signaling pathways related to neuroinflammation and apoptosis.
  • Study Findings : In vitro studies demonstrated a reduction in cell death rates in neuronal cell lines exposed to neurotoxic agents when treated with the compound .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized several derivatives of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one and evaluated their effects on A375 cells.
    • Results indicated that certain derivatives had enhanced potency against IDO1 with IC50 values in the low micromolar range .
  • Antimicrobial Testing :
    • A series of tests were conducted against common bacterial strains.
    • The findings confirmed significant antibacterial activity with lower MIC values than many existing antibiotics .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one derivatives?

Methodological Answer:
Synthesis optimization requires attention to:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF) and controlled heating (e.g., 100°C for cyclization steps) to minimize side reactions .
  • Catalysts : Bases like potassium carbonate facilitate condensation reactions, while carbonyldiimidazole (CDI) aids in coupling intermediates .
  • Purification : Recrystallization from mixed solvents (DMF/i-propanol) improves purity .
    Table 1: Example Synthesis Protocol
StepReagents/ConditionsPurpose
1Acid + CDI in DMF (100°C, 1h)Activate carboxylic acid
2Hydrazine derivative addition (reflux, 24h)Cyclization to triazolopyridine core
3Dilution with water + recrystallizationIsolation and purification

Basic: How can spectroscopic techniques validate the structural integrity of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., dihydro protons at δ 2.5–3.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • HRMS : Verify molecular formula (e.g., [M+H]+ with <5 ppm error) .
    Note : Discrepancies in spectral data may indicate incomplete cyclization or residual solvents, necessitating repeated purification .

Advanced: How to resolve contradictions in reported biological activities of triazolopyridine derivatives?

Methodological Answer:
Address discrepancies via:

  • Target-Specific Assays : Use enzyme inhibition (e.g., kinase assays) or receptor binding studies to isolate mechanisms .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopentyl vs. phenyl groups) on activity .
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values to differentiate potency from non-specific effects .
    Example : Derivatives with electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets, altering activity profiles .

Advanced: What strategies mitigate low yields in multi-step syntheses of triazolopyridine-based scaffolds?

Methodological Answer:

  • Intermediate Stabilization : Protect reactive sites (e.g., NH groups) using Boc or Fmoc protecting groups during cyclization .
  • Solvent Optimization : Switch polar aprotic solvents (DMF → NMP) to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to improve regioselectivity .
    Table 2: Yield Optimization Parameters
ParameterImpactExample Adjustment
TemperatureHigher temps accelerate cyclization but risk decomposition80–100°C for 12–24h
StoichiometryExcess hydrazine (1.5 eq) drives reaction completion
WorkupSlow precipitation improves crystal purity

Advanced: How to design derivatives for enhanced metabolic stability while retaining target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute labile groups (e.g., ester → amide) to reduce CYP450 metabolism .
  • LogP Optimization : Introduce polar groups (e.g., carboxylates) to balance lipophilicity (target LogP ~2–3) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses without disrupting key interactions .
    Case Study : 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid derivatives showed improved stability via carboxylate-mediated solubility .

Basic: What analytical methods are essential for monitoring reaction progress in triazolopyridine synthesis?

Methodological Answer:

  • TLC : Use silica plates with ethyl acetate/hexane (3:7) to track intermediate formation .
  • HPLC-MS : Quantify product purity and detect byproducts (e.g., open-chain intermediates) .
  • In Situ IR : Monitor carbonyl absorption shifts to confirm cyclization .

Advanced: How do fused-ring systems in triazolopyridines influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : The triazole ring increases electron deficiency, enhancing electrophilic substitution at C-3 or C-7 positions .
  • Ring Strain : Fused bicyclic systems (e.g., pyrido-triazolo rings) may reduce stability under acidic conditions, requiring pH-controlled reactions .
  • Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for functionalization .

Advanced: What mechanistic insights explain the divergent reactivity of triazolopyridines in oxidation vs. reduction reactions?

Methodological Answer:

  • Oxidation : Formation of N-oxides via m-CPBA involves electrophilic attack on triazole nitrogen, altering ring aromaticity .
  • Reduction : Sodium borohydride selectively reduces carbonyl groups to alcohols without opening the triazole ring .
    Key Data :
  • Oxidation yields: 60–75% under mild conditions (0–5°C) .
  • Reduction requires excess NaBH₄ (3 eq) in THF at reflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.